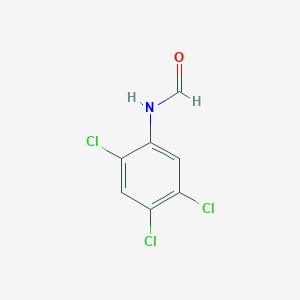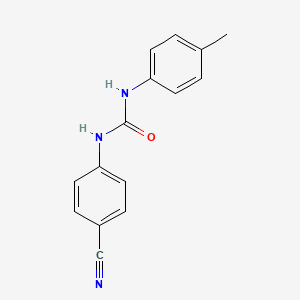
1-Isopropyl-3-(3,5-xylyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(3,5-xylyl)urea is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is a member of the urea derivatives family, characterized by the presence of an isopropyl group and a xylyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(3,5-xylyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the synthesis of N-substituted ureas with high chemical purity. The reaction typically involves the use of simple filtration or routine extraction procedures, avoiding the need for silica gel purification.
Industrial Production Methods: Industrial production of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic reagent. Alternative methods that are more sustainable and environmentally friendly are being explored to reduce the environmental impact of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Isopropyl-3-(3,5-xylyl)urea has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(3,5-xylyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence various biochemical processes .
Comparison with Similar Compounds
- 1-Isopropyl-3-(2,5-xylyl)urea
- 1-Isopropyl-3-(3,4-xylyl)urea
- 1-Isopropyl-3-(2,6-xylyl)urea
- 1-Isopropyl-3-(2,3-xylyl)urea
Comparison: 1-Isopropyl-3-(3,5-xylyl)urea is unique due to the specific positioning of the isopropyl and xylyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
100076-49-1 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H2,13,14,15) |
InChI Key |
CISRMVBYLJIVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
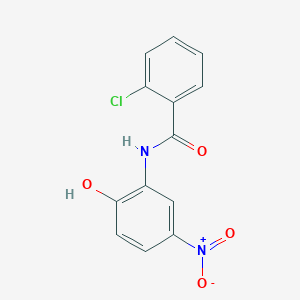
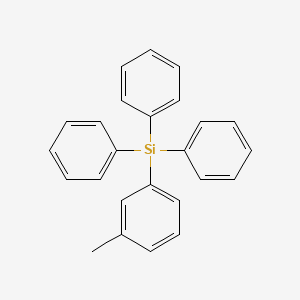
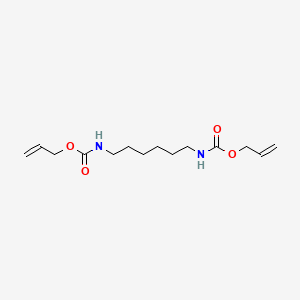
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
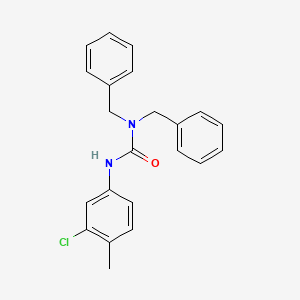
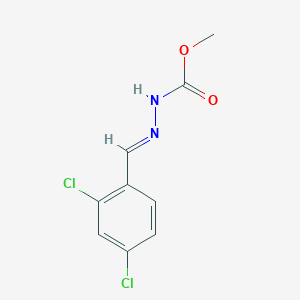
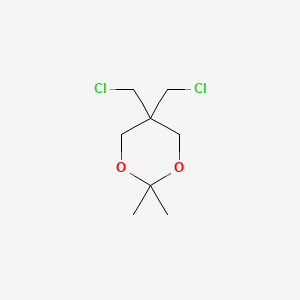
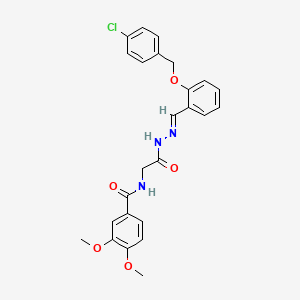
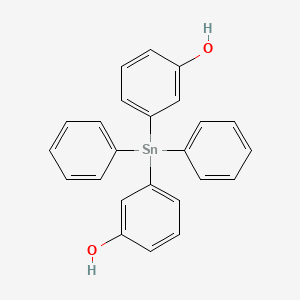
![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
